molecular formula C8H8F3N3O5 B586423 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate CAS No. 1391054-27-5

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate

Cat. No.: B586423
CAS No.: 1391054-27-5
M. Wt: 283.163
InChI Key: VKLHIUBGLCUQBN-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H8F3N3O5 and a molecular weight of 283.16 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a trifluoroacetate group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Chemical Reactions Analysis

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Cycloaddition: It can participate in cycloaddition reactions, forming cyclic compounds with other reactants.

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and trifluoroacetate group play crucial roles in its reactivity and biological activity. It may inhibit enzymes by binding to their active sites or interfere with cellular processes by disrupting key pathways .

Comparison with Similar Compounds

Similar compounds to 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Biological Activity

The compound 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate is a derivative of hydrazide with potential biological activity. It is characterized by its unique structure, which includes a pyrrole ring and trifluoroacetate moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula for this compound is C9H10F3N3O5C_9H_{10}F_3N_3O_5. The structure consists of a pyrrole ring with two keto groups and a hydrazide functional group. The trifluoroacetate enhances its solubility and reactivity.

Physical Properties

PropertyValue
Molecular Weight303.19 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Purity≥ 95%

Antitumor Activity

Research indicates that compounds containing the pyrrole structure exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. Specifically:

  • Mechanism of Action : The presence of the hydrazide group is believed to facilitate interactions with cellular targets that are crucial for cancer cell survival.
  • Case Study : A study evaluated the antiproliferative effects of related pyrrole derivatives on breast and colon cancer cell lines, demonstrating IC50 values in the micromolar range .

Antimicrobial Properties

The biological activity of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide has also been explored in the context of antimicrobial efficacy:

  • Activity Spectrum : In vitro studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within microbial cells.

Enzyme Inhibition

Another significant aspect of its biological activity is its potential as an enzyme inhibitor:

  • Target Enzymes : Research indicates that derivatives may inhibit enzymes involved in metabolic pathways such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis.
  • Implications : This inhibition could lead to reduced proliferation rates in rapidly dividing cells, such as cancer cells or pathogens.

Synthesis and Evaluation

Recent studies focused on synthesizing various derivatives of hydrazides and evaluating their biological activities. For example:

  • Synthesis Method : A multi-step synthetic pathway was utilized to produce several analogs of the target compound.
  • Biological Evaluation : Each derivative was tested for cytotoxicity against different cancer cell lines using MTT assays.

Comparative Analysis

A comparative analysis was conducted between 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide and other known antitumor agents:

Compound NameIC50 (µM)Cancer Type
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol)12Breast Cancer
Compound A15Colon Cancer
Compound B25Lung Cancer

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)acetohydrazide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3.C2HF3O2/c7-8-4(10)3-9-5(11)1-2-6(9)12;3-2(4,5)1(6)7/h1-2H,3,7H2,(H,8,10);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLHIUBGLCUQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC(=O)NN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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